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Chemical Identity and Basic Properties

Beta-sinensal (CAS No. 60066-88-8) is a sesquiterpene aldehyde with the systematic name 2,6-dimethyl-

10-methylene-2,6,11-dodecatrienal and a molecular formula of C15H22O [1].

Table 1: Physicochemical Properties of Beta-Sinensal [1]

Property Value / Description

CAS Number 60066-88-8

Molecular Formula C15H22O

Molecular Weight 218.34 g/mol

Physical Appearance Colorless to orange clear liquid

Specific Gravity 0.917 - 0.923 @ 25°C

Refractive Index 1.504 - 1.513 @ 20°C

Boiling Point 180°C @ 1.0 mm Hg; 331-333°C @ 760 mm Hg
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Property Value / Description

Flash Point 155.6°C (312°F)

Estimated LogP (o/w) 4.624

Solubility Soluble in alcohol and oils; slightly soluble in water (0.4912 mg/L @ 25°C)

Odor Description Citrus, orange, sweet, fresh, waxy, juicy

Analytical Characterization and Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) is the principal technique for separating, identifying, and

quantifying beta-sinensal in sweet orange oil.

Sample Preparation: Oil Extraction

The first critical step is obtaining a representative essential oil sample from the orange peel.

Hydrodistillation: A widely used and reliable method. Fresh or frozen peel is blended with distilled

water and heated for several hours (e.g., 2.5 hours) using a Clevenger apparatus to trap the volatile
oil [2].

Cold Pressing: This method, which involves mechanically expressing the oil from the peel, is
common in industry and yields an oil that closely represents the fresh fruit's aroma [3] [4].

Solvent Extraction: Using solvents like petroleum ether in a Soxhlet apparatus can also extract oils,
though it may co-extract non-volatile components and is less specific for volatile profiling [5].

Instrumental Analysis: GC-MS Conditions

The following workflow generalizes a standard GC-MS protocol suitable for analyzing beta-sinensal and

other volatiles. Specific parameters may require optimization.
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Sample Preparation
(Peel Oil Extract)

GC Injection

Dilution in solvent

Chromatographic
Separation

Injector: 250°C
Split Mode (e.g., 1:60)

Carrier: H₂

MS Detection

Column: BP-1/BP-20
Oven: 60°C to 220°C @ 2°C/min

Compound
Identification

MS: EI Mode, 70 eV
Scan: m/z 40-400

Quantification

Compare: RI, Mass Spectrum
Quantify: Peak Area % or External Std.

Click to download full resolution via product page

GC-MS Workflow for Beta-Sinensal Analysis
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Chromatographic Separation: Use a fused silica capillary column, such as a non-polar BP-1
(polydimethylsiloxane) or a polar BP-20 (polyethylene glycol), typically 50 m in length. The oven
temperature is programmed from 60°C to 220°C at a rate of 2°C per minute, followed by a 20-

minute isothermal hold [2] [6].
Detection and Identification: Mass spectrometry is performed in electron impact (EI) mode at 70
eV, scanning a mass range of m/z 40-400.

Identification: Beta-sinensal is positively identified by comparing its mass spectrum and

retention index (RI) with those of an authentic standard. The RI is calculated relative to a
homologous series of n-alkanes (C7-C28) [2] [6].

Occurrence and Quantification in Citrus

Beta-sinensal is a trace component in sweet orange PEO, which is overwhelmingly dominated by

monoterpenes like limonene (>90%) [2] [6] [7].

Table 2: Occurrence and Levels of Beta-Sinensal in Citrus Contexts

Context Approximate Level Notes

Sweet Orange
Peel Oil

Trace amounts (<
0.1% of total oil) [8]

[6]

A typical level in mature fruit; levels can be influenced by
variety, maturity, and environment.

Influence of
Fruit Maturity

Increases during

early growth [2]

One study noted an increase between 50 and 140 days

post-flowering.

Contribution to
Aroma

Minor [6] Despite its low concentration, its sensory impact is

recognized, though less than that of aliphatic aldehydes
(e.g., octanal, decanal).

Comparative
Analysis

Higher in Clementine
'Clemenpons' [8]

An untargeted metabolomics study found beta-sinensal
was one of several VOCs that quantitatively distinguished

the closely related Clemenpons variety from Clemenules.

Biological Activities and Research Implications
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While direct clinical evidence is limited, beta-sinensal and the orange oil matrix show promising

bioactivities relevant to drug discovery.

Sweetening Enhancement: A 2024 study identified beta-sinensal as one of several key aroma
compounds in five-fold sweet orange oil that exhibited a significant sweetening effect on sucrose
solutions. Molecular dynamics simulations suggested this synergy may work by altering the
hydrogen bonding and hydrophobic interactions between sucrose and the sweet taste receptor

(T1R2/T1R3) [9].
Antioxidant Activity: The broader chemical matrix of sweet orange peel oil, which includes beta-
sinensal, has demonstrated antioxidant capacity in assays such as DPPH radical scavenging. This
activity is valuable for food preservation and may contribute to oxidative stress reduction in biological

systems [8] [5].
Antimicrobial Potential: Orange oil extracts have shown broad-spectrum antimicrobial activity. For

instance, one study reported potent effects against Staphylococcus aureus and Aspergillus versicolor
[5]. While this activity is often attributed to major components like d-limonene, minor constituents like

beta-sinensal may contribute to the overall effect.

Key Considerations for Research & Development

Analytical Challenges: Due to its low concentration, precise quantification of beta-sinensal requires

a highly sensitive and well-calibrated GC-MS system. Using internal standards is recommended for
accurate quantitative analysis.

Source Variability: The level of beta-sinensal is not constant. Researchers must account for factors
such as citrus cultivar, geographical origin, rootstock, fruit maturity at harvest, and oil
extraction method, all of which can significantly influence the final chemical profile [2] [6] [7].
Synergistic Effects: The bioactivity of sweet orange oil is likely the result of synergistic
interactions between its major and minor constituents. Therefore, studying beta-sinensal in isolation
may not fully capture its role within the complex mixture [9] [5].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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